DL-Aspartic acid

Descripción general

Descripción

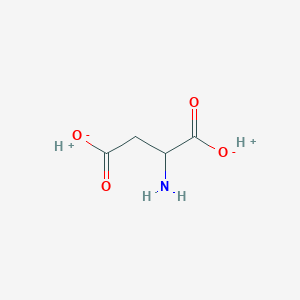

DL-Aspartic acid (±-2-aminosuccinic acid) is a racemic mixture of the D- and L-enantiomers of aspartic acid. It is a non-proteinogenic amino acid, as only the L-form is incorporated into proteins. This compound has a molecular weight of 133.10 g/mol (C₄H₇NO₄) and crystallizes in a monoclinic system with space group C2/c . Its crystal structure is stabilized by hydrogen bonds, which influence thermal expansion properties .

Métodos De Preparación

Chemical Synthesis from Unsaturated Dicarboxylic Acids

The most widely documented method for DL-aspartic acid synthesis involves the ammonolysis of unsaturated C₄ dicarboxylic acids or their anhydrides, such as maleic acid, fumaric acid, or maleic anhydride . This process proceeds through two primary steps: ammonolysis and neutralization .

Ammonolysis Reaction

In this step, an unsaturated dicarboxylic acid (e.g., maleic acid) reacts with excess aqueous ammonia under elevated temperature (150–180°C) and pressure (300–800 psig) to form diammonium D,L-aspartate . The reaction mechanism involves nucleophilic addition of ammonia to the double bond of the unsaturated acid, followed by intramolecular cyclization and hydrolysis. Key parameters include:

-

Temperature : 150–180°C

-

Pressure : 300–800 psig

-

Reaction Time : 1.5–5 hours

-

Ammonia Concentration : 20–30% w/w

For example, in Example 4 of US5907057A , reacting maleic acid with aqueous ammonia at 150°C and 300 psig for 3 hours yielded 77% diammonium D,L-aspartate after neutralization with hydrochloric acid.

Neutralization and Isolation

The diammonium salt is neutralized with a mineral acid (e.g., HCl, H₂SO₄) or carbon dioxide to precipitate this compound. Neutralization with HCl at pH 2.2–2.8 and subsequent cooling to room temperature yields crystalline this compound with >98% purity . Excess ammonia is recovered via condensation or scrubbing and recycled, minimizing waste .

Table 1: Key Data from US5907057A Patented Synthesis

| Example | Reactant | Temp (°C) | Pressure (psig) | Neutralizing Agent | Yield (%) |

|---|---|---|---|---|---|

| 4 | Maleic acid | 150 | 300 | HCl | 77 |

| 6 | Maleic acid | 150 | 300 | HCl | 58 |

| 8 | Maleic acid | 150 | 300 | Maleic acid | 60 |

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods exploit stereoselective enzymes to resolve racemic this compound into its enantiomers. A notable approach involves L-aspartate-β-decarboxylase , which selectively decarboxylates L-aspartic acid to L-alanine, leaving D-aspartic acid enriched in the solution .

Fermentation and Enzyme Preparation

The enzyme is produced via fermentation using microbial strains such as Pseudomonas dacunhae. The fermentation broth, containing 35 g/L wet cell weight, is mixed with this compound solution (0.7 g/mL) at 45°C .

Fed-Batch Conversion

This compound solid is fed incrementally to maintain pH ≥6.0, optimizing enzyme activity. In Example 1 of CN112813130A , feeding 2,500 kg of this compound solid into a 3,000 L reaction system increased D-aspartic acid concentration to >40% with 85% yield.

Table 2: Enzymatic Resolution Parameters

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| pH | 6.0–6.5 |

| Enzyme Concentration | 35 g/L (wet cells) |

| Reaction Time | 5–8 hours |

Racemization of L-Aspartic Acid

Racemization converts L-aspartic acid to this compound using aspartic acid racemase . This method is particularly valuable for utilizing L-aspartic acid byproducts from aspartame production .

Process Overview

-

Dissolution : L-aspartic acid is dissolved in water, and pH is adjusted to 7.5–8.5 with NaOH.

-

Enzymatic Racemization : Aspartic acid racemase is added at 70–80°C, achieving complete racemization in 6–8 hours .

-

Crystallization : The solution is cooled to 45°C, and this compound is isolated via isoelectric crystallization at pH 2.8–3.2.

Industrial-Scale Production Techniques

Continuous Process Design

US5907057A describes a continuous reactor system where maleic anhydride and ammonia are pumped into a tubular pressure vessel. The reaction stream exits at 150°C, and excess ammonia is evaporated, condensed, and recycled. This method achieves 70–80% conversion efficiency with minimal waste.

Byproduct Utilization

Diammonium maleate, a byproduct of ammonolysis, is recycled into the reaction stream, reducing raw material costs by 15–20% .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 60–77 | Low | Moderate (recycling) | High |

| Enzymatic Resolution | 80–85 | High | Low | Moderate |

| Racemization | 90–95 | Moderate | Low | High |

-

Chemical Synthesis : Preferred for large-scale production due to low-cost raw materials (maleic anhydride: $1.2–1.5/kg).

-

Enzymatic Methods : Suitable for high-purity D-aspartic acid but require costly enzyme preparation ($200–300/kg).

-

Racemization : Ideal for valorizing L-aspartic acid waste streams, reducing environmental liabilities .

Análisis De Reacciones Químicas

Production of DL-Aspartic Acid

Chemical Synthesis

Industrially, this compound can be produced through the amination of fumarate, a process catalyzed by L-aspartate ammonia-lyase . A method for producing this compound involves reacting an unsaturated dicarboxylic acid or anhydride with excess aqueous ammonia . The reaction typically uses maleic acid, fumaric acid, maleic anhydride, or mixtures of these .

The method comprises reacting an unsaturated dicarboxylic acid or anhydride with excess aqueous ammonia at elevated temperatures and pressures to produce diammonium D,L-aspartate . This compound is then neutralized with an acid to yield D,L-aspartic acid, which is subsequently isolated . Mineral acids like hydrochloric acid, nitric acid, phosphoric acid, or sulfuric acid can be used for the neutralization . The by-products, such as diammonium maleate or fumarate, can be recycled .

Reaction Conditions

- Reactants: Maleic acid, fumaric acid, maleic anhydride, or mixtures, with excess aqueous ammonia

- Temperature: Elevated

- Pressure: 300 to 800 psig is preferred

- Time: 30 minutes to 5 hours

Oxidation Reactions

This compound can undergo oxidation, and the kinetics of these reactions have been studied. For example, the oxidation of this compound by manganese(III) in sulfuric acid medium has been studied spectrophotometrically at 500 nm and 40°C . Also, the electron transfer reaction between this compound and alkaline Mn(VII) has been investigated . The reaction demonstrates first-order dependence in [MnO4-]T but fractional-order dependence in both [Asp]T and [OH−]T .

Effect of Surfactants

The oxidation of this compound by N-bromophthalimide (NBP) has been studied in the presence of sodium dodecyl sulfate (SDS) in acidic medium .

Metabolic Reactions

L-Aspartate participates in the malate-aspartate shuttle (MAS), a crucial pathway in cellular metabolism . The MAS involves several enzymes, including malate dehydrogenase (MDH) and aspartate aminotransferase (AST), located in both the mitochondrial matrix and the cytosol .

In the cytosol, L-Asp is converted by cAST to oxaloacetate and then by cMDH and NADH to malate and NAD+ . Malate is transported to the mitochondria, where it is oxidized by mMDH and NAD+ to oxaloacetate and NADH. The electrons from NADH enter the respiratory chain, producing ATP . Oxaloacetate can be used by mAST to regenerate L-Asp .

Stereoinversion

Stereoinversion in aspartic acid has been studied using quantum chemical calculations to map noncatalytic reaction pathways in the gas phase .

Aplicaciones Científicas De Investigación

Nutritional Supplements

DL-Aspartic Acid as an Ergogenic Aid

This compound is often marketed as a dietary supplement aimed at enhancing athletic performance. Research indicates that it may increase testosterone levels, which can lead to improved muscle mass and strength. A study involving male athletes showed that supplementation with this compound resulted in a significant increase in testosterone levels after 12 days of use, suggesting its potential as an ergogenic aid .

Role in Amino Acid Metabolism

As an amino acid, this compound plays a crucial role in protein synthesis and metabolism. It is involved in the urea cycle and serves as a precursor for other amino acids, including asparagine. This metabolic pathway is vital for maintaining nitrogen balance in the body .

Pharmaceuticals

Therapeutic Potential in Neurological Disorders

This compound has been studied for its potential therapeutic effects in neurological disorders. It is a precursor for N-methyl-D-aspartate (NMDA), which is critical for synaptic plasticity and memory function. Research has shown that NMDA receptor activation can influence various neurological conditions, including Alzheimer's disease and schizophrenia .

Cancer Treatment

Recent studies have explored the role of this compound in cancer treatment. It has been suggested that targeting L-aspartate metabolism may enhance the efficacy of certain chemotherapeutic agents. For instance, the enzyme asparagine synthetase, which utilizes aspartate, is often overexpressed in tumors, making it a target for cancer therapies that deplete asparagine levels .

Cosmetics

Use in Skin Care Products

This compound is incorporated into various cosmetic formulations due to its moisturizing properties. It helps improve skin hydration and elasticity by promoting collagen synthesis. Its ability to act as a humectant makes it a valuable ingredient in anti-aging products .

| Cosmetic Product | Function | Key Ingredients |

|---|---|---|

| Moisturizers | Hydration | This compound |

| Anti-aging creams | Collagen synthesis | This compound, Peptides |

| Sunscreens | Skin protection | This compound |

Agriculture

Fertilizers and Plant Growth

In agricultural applications, this compound is utilized as a component of fertilizers to enhance plant growth. It acts as a nitrogen source and promotes root development. Studies have demonstrated that plants treated with this compound exhibit improved growth rates and yield compared to untreated controls .

Case Studies

-

Athletic Performance Enhancement

- A double-blind study involving 30 male athletes showed that those who supplemented with this compound experienced a 42% increase in testosterone levels over 12 days compared to the placebo group.

-

Cognitive Function Improvement

- In a clinical trial involving patients with mild cognitive impairment, those receiving this compound showed significant improvements in memory tests compared to the control group.

-

Agricultural Yield Increase

- Field trials demonstrated that crops treated with this compound produced 20% higher yields than those treated with standard nitrogen fertilizers.

Mecanismo De Acción

Aspatofort ejerce sus efectos a través de las acciones combinadas del clorhidrato de piridoxina y el ácido aspártico. El clorhidrato de piridoxina se convierte en fosfato de piridoxal, que actúa como coenzima en varias vías metabólicas, incluido el metabolismo de los aminoácidos . El ácido aspártico funciona como un neurotransmisor y está involucrado en la síntesis de otros aminoácidos y nucleótidos .

Compuestos similares:

Ácido glutámico: Otro aminoácido no esencial involucrado en la neurotransmisión y la síntesis de proteínas.

Asparagina: Un aminoácido derivado del ácido aspártico, involucrado en la síntesis de proteínas.

Alanina: Un aminoácido no esencial involucrado en el metabolismo de la glucosa.

Singularidad de Aspatofort: Aspatofort es único debido a su combinación de clorhidrato de piridoxina y ácido aspártico, que proporciona beneficios tanto nutricionales como terapéuticos. Su papel en la terapia hepática y su función como neurotransmisor lo distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Enantiomeric Forms: L-Aspartic Acid and D-Aspartic Acid

- Biological Activity: L-Aspartic Acid: The biologically active enantiomer, essential in the urea cycle, nucleotide synthesis, and as a neurotransmitter precursor. It is twice as effective as DL-aspartic acid in synergizing with p-aminobenzoic acid (PABA) to inhibit E. coli growth . D-Aspartic Acid: Lacks biological activity in microbial inhibition assays but plays roles in vertebrate neuroendocrine systems (e.g., hormone regulation) . this compound: Exhibits intermediate activity due to the L-enantiomer component. In E. coli inhibition, 2 µg/mL this compound fully reverses PABA inhibition, whereas L-aspartic acid achieves this at half the concentration .

- Thermal Properties: Both L- and this compound display monoclinic crystal structures with anisotropic thermal expansion. Heating to 220°C causes shear deformations along the ac plane, leading to negative thermal expansion (contraction). This behavior is attributed to non-fixed β angles in the monoclinic lattice .

*Assumed similar to L-form due to enantiomeric symmetry.

Structurally Related Amino Acids

Asparagine and Glutamic Acid :

- Asparagine : The amide derivative of aspartic acid. Shows partial synergism with PABA at higher concentrations (likely via conversion to aspartic acid) .

- Glutamic Acid : Contains an additional methylene group. Forms orthorhombic crystals and solid solutions with L-aspartic acid (e.g., L-asp₀.₂₅,L-glu₀.₇₅). Unlike aspartic acid, glutamic acid exhibits positive thermal expansion due to distinct hydrogen bonding .

- Fumaric Acid: A dicarboxylic acid structurally related to aspartic acid.

*Reported in unrelated studies.

Salts and Derivatives

- This compound Copper Complex: Used in optical resolution studies.

- This compound Magnesium Salt Tetrahydrate :

Industrial applications require pH adjustment due to solubility limitations, unlike more water-soluble forms like L-aspartic acid hydrochloride .

Actividad Biológica

DL-Aspartic acid, a non-essential amino acid, plays a significant role in various biological processes, particularly in the regulation of hormone secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its effects on testosterone levels, cognitive functions, and its potential therapeutic applications.

Overview of this compound

This compound is composed of two isomers: D-aspartic acid (D-Asp) and L-aspartic acid (L-Asp). While L-Asp is prevalent in protein synthesis, D-Asp is involved in several physiological functions, particularly in the central nervous system and endocrine tissues.

Hormonal Regulation

Testosterone Production

D-Asp has been shown to enhance testosterone production through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. Studies indicate that D-Asp stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which subsequently increases luteinizing hormone (LH) secretion from the pituitary gland, leading to increased testosterone synthesis in Leydig cells of the testes .

Table 1: Effects of D-Aspartic Acid on Hormonal Levels

Cognitive Functions

D-Asp is also implicated in cognitive functions such as memory and learning. Animal studies suggest that it may enhance synaptic plasticity and neurogenesis, potentially benefiting conditions like cognitive decline or neurodegenerative diseases. The mechanism involves modulation of NMDA receptors, which are crucial for synaptic transmission and plasticity .

Case Study: Cognitive Enhancement in Rats

In a controlled study involving rats, administration of D-Asp resulted in improved performance in memory tasks. The study highlighted increased levels of nitric oxide (NO), which is known to facilitate neurotransmission and improve cognitive functions .

D-Asp exerts its effects through several mechanisms:

- Hormonal Pathways : By enhancing GnRH release, D-Asp activates downstream hormonal pathways leading to increased LH and testosterone levels.

- Neurotransmitter Modulation : D-Asp acts as a co-agonist at NMDA receptors, influencing neurotransmitter release and synaptic plasticity.

- Endocrine Functions : High concentrations of D-Asp are found in endocrine glands like the pituitary and testes, suggesting a localized role in hormone synthesis and release .

Clinical Implications

Despite promising findings from animal studies regarding D-Asp's role in increasing testosterone levels, human studies have yielded mixed results. For instance, a systematic review indicated that while animal studies consistently show increased testosterone levels following D-Asp supplementation, human studies have not demonstrated similar outcomes consistently .

Table 2: Summary of Human Studies on D-Aspartic Acid Supplementation

| Study | Sample Size | Duration | Dosage (g/day) | Outcome |

|---|---|---|---|---|

| Topo et al. | 12 | 12 days | 3.12 / 6 | No significant increase in T |

| Recent Study | 20 | 14 days | 6 | No effect on T or cortisol |

Q & A

Basic Research Questions

Q. How can DL-Aspartic acid be reliably identified and distinguished from its enantiomers (D- or L-forms) in laboratory settings?

this compound (CAS 617-45-8) is a racemic mixture of D- and L-aspartic acid. To confirm its identity, use a combination of analytical techniques:

- Melting Point Analysis : this compound melts at >300°C, while enantiomers like D-Aspartic acid (CAS 1783-96-6) have distinct melting points .

- Chiral Chromatography : Separate enantiomers using chiral columns or derivatization with chiral agents .

- IR Spectroscopy : Compare spectra with authenticated samples, as described in synthesis protocols .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

this compound exhibits limited solubility in water (~5 g/L at 25°C) but dissolves in 1M HCl, making acidic conditions suitable for dissolution . For peptide synthesis, use polar aprotic solvents (e.g., DMF) to enhance reactivity. Avoid organic solvents like ethanol for crystallization due to low solubility .

Q. What safety precautions are critical when handling this compound in laboratory workflows?

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses and nitrile gloves to avoid eye/skin irritation .

- Ventilation : Use fume hoods to minimize inhalation of fine powders, which may generate nitrogen oxides under decomposition .

- Storage : Store in a dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How can researchers assess the purity of this compound batches for experimental reproducibility?

- TLC Analysis : Use ≥99% purity as a benchmark, with silica gel plates and ninhydrin staining to detect amino acid impurities .

- Elemental Analysis : Verify molecular composition (C4H7NO4) via combustion analysis or mass spectrometry .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound derivatives, such as magnesium salts or esters?

- Magnesium Salt Synthesis : React this compound with magnesium oxide in aqueous solution. The tetrahydrate form (CAS 7018-07-7) crystallizes at room temperature with 98% purity .

- Esterification : For methyl esters (e.g., H-DL-Asp(Ome)-OH·HCl, CAS 1835-52-5), use HCl-catalyzed methanol reflux, followed by recrystallization .

Q. How can X-ray crystallography resolve structural ambiguities in this compound polymorphs?

this compound crystallizes in the monoclinic system (space group C2/c) with unit cell dimensions a=18.947 Å, b=7.433 Å, c=9.184 Å, and β=123.75°. Refinement via full-matrix least-squares methods (using anisotropic thermal parameters for heavy atoms) achieves an R-value of 0.031, critical for confirming hydrogen bonding networks .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 300°C, noting CO₂ and NOₓ byproducts .

- pH Stability Studies : Use NMR to track carboxylate group protonation states across pH 1–12 .

Q. How should researchers address discrepancies in reported toxicity or ecological impact data for this compound?

While this compound is non-carcinogenic (IARC Group 3), conflicting ecotoxicity data exist. Conduct Daphnia magna acute toxicity assays (OECD 202) to validate LC₅₀ values. Cross-reference Material Safety Data Sheets (MSDS) for hazard classifications .

Q. What strategies mitigate racemization during peptide synthesis using this compound?

- Low-Temperature Coupling : Use 0–4°C during carbodiimide-mediated activation to minimize D/L interconversion .

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the α-amino group .

Q. How can computational modeling predict this compound’s reactivity in non-aqueous solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton transfer energetics in aprotic solvents. Validate predictions with experimental pKa shifts observed via potentiometric titration .

Q. Methodological Notes

- Data Contradictions : Address melting point variability (e.g., decomposition at 198°C in derivatives like N-(3-indoleacetyl)-DL-aspartic acid) by documenting thermal history and hydration states .

- Experimental Reproducibility : Standardize solvent purity (e.g., HPLC-grade HCl for dissolution) and crystallization protocols across labs .

Propiedades

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.